1,6-Heptadiene

Catalog No.
S1539868
CAS No.
3070-53-9
M.F
C7H12
M. Wt
96.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Heptadiene

1,6-Heptadiene (CAS 3070-53-9) overcomes the inherent crosslinking and ring-strain pitfalls of generic α,ω-dienes.

  • Quantitative cyclopolymerization: Forms exclusively 5- and 6-membered rings, no pendant vinyl groups, preventing gelation.
  • Ring-Closing Metathesis (RCM): Yields cyclopentene in high yield, unlike 1,5-hexadiene's strained 4-membered ring.
  • Copolymerization with ethylene: Produces soluble, optically transparent high-Tg COCs without crosslinking.

CAS Number

3070-53-9

Product Name

1,6-Heptadiene

IUPAC Name

hepta-1,6-diene

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-4H,1-2,5-7H2

InChI Key

GEAWFZNTIFJMHR-UHFFFAOYSA-N

SMILES

C=CCCCC=C

solubility

4.58e-04 M

Canonical SMILES

C=CCCCC=C

The exact mass of the compound 1,6-Heptadiene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.58e-04 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Hepta-1,6-diene, 1,6-Heptadiene, α,ω-Heptadiene, 1,6-Heptadien

Purity

97%

Package Size

1 g, 5 ml, 25 ml, 100 ml

1,6-Heptadiene (CAS 3070-53-9) is a highly reactive, non-conjugated α,ω-diene characterized by two terminal double bonds separated by a flexible three-carbon tether. As a clear, volatile liquid, it serves as a critical bifunctional building block in advanced macromolecular synthesis and fine chemical manufacturing. Its primary procurement value lies in its precise geometric suitability for intramolecular cyclization, making it a benchmark monomer for the synthesis of cyclic polyolefins via transition-metal-catalyzed cyclopolymerization and a standard precursor for five-membered carbocycles via Ring-Closing Metathesis (RCM) or cycloisomerization. Because the terminal olefins can participate in both step-growth and chain-growth mechanisms with high regioselectivity, 1,6-heptadiene is widely utilized in the production of specialty elastomers, cyclic olefin copolymers, and functionalized pharmaceutical intermediates[1].

Generic substitution of 1,6-heptadiene with closely related homologs, such as 1,5-hexadiene or 1,7-octadiene, fundamentally disrupts the thermodynamics and kinetics of ring formation. The three-carbon tether of 1,6-heptadiene is geometrically optimized to form stable five- and six-membered rings during cyclopolymerization or RCM. Substituting with 1,5-hexadiene forces the formation of highly strained four-membered rings in RCM, which is thermodynamically disfavored and drastically reduces yield. Conversely, using 1,7-octadiene in cyclopolymerization leads to incomplete cyclization, leaving reactive pendant double bonds that cause unintended, uncontrollable cross-linking and render the resulting polymer insoluble. Consequently, buyers cannot substitute these dienes without compromising processability, polymer solubility, and target structural integrity [1].

Cyclopolymerization Without Cross-Linking

When synthesizing cyclic polyolefins using single-site scandium catalysts, the choice of diene dictates the solubility and processability of the final material. 1,6-Heptadiene undergoes near-quantitative cyclopolymerization, yielding a soluble polymer composed of 91% six-membered (methylene-1,3-cyclohexane) and 9% five-membered (ethylene-1,2-cyclopentane) ring units, with no residual pendant double bonds. In stark contrast, the homolog 1,7-octadiene achieves only 57% cyclization (forming seven-membered rings), leaving 43% of the monomer units with uncyclized pendant double bonds. These reactive pendant groups lead to extensive, uncontrolled cross-linking, resulting in intractable, insoluble networks [1].

Evidence DimensionDegree of cyclization and residual pendant double bonds
Target Compound Data100% cyclized ring units (91% 6-membered, 9% 5-membered); 0% pendant bonds
Comparator Or Baseline1,7-Octadiene: 57% cyclized ring units; 43% uncyclized pendant double bonds
Quantified Difference1,6-heptadiene eliminates the 43% pendant bond defect rate seen in 1,7-octadiene, preventing unwanted cross-linking.
ConditionsHomopolymerization using a half-sandwich scandium catalyst[(C5Me4SiMe3)Sc(CH2C6H4NMe2-o)2/[Ph3C][B(C6F5)4]]

Procurement of 1,6-heptadiene is essential for manufacturing soluble, processable cyclic polyolefins, as longer dienes yield useless, insoluble cross-linked gels.

Ethylene Copolymerization for COCs

The synthesis of advanced Cyclic Olefin Copolymers (COCs) via the copolymerization of ethylene with non-conjugated dienes requires monomers that cyclize faster than they propagate linearly. 1,6-Heptadiene successfully copolymerizes with ethylene to form well-defined, soluble copolymers containing cyclic structures within the polyethylene backbone. However, when 1,7-octadiene or 1,9-decadiene are subjected to the exact same copolymerization conditions, they fail to form cyclic units efficiently. Instead, they incorporate as linear units with non-cyclic pendant double bonds, which rapidly cross-link to form insoluble materials [1].

Evidence DimensionPolymer architecture and solubility in ethylene copolymerization
Target Compound DataForms soluble copolymers with cyclic structure units
Comparator Or Baseline1,7-Octadiene and 1,9-Decadiene: Form non-cyclic pendant double bonds leading to insoluble cross-linked polymers
Quantified Difference1,6-Heptadiene maintains complete solubility and cyclic incorporation, whereas ≥C8 dienes result in catastrophic cross-linking.
ConditionsCopolymerization with ethylene (1.01 × 10^5 Pa) using single-site metal catalysts

For industrial scaling of COCs, buyers must select 1,6-heptadiene to ensure the polymer remains thermoplastic and processable.

RCM Advantage for Cyclopentene Synthesis

In organic synthesis, 1,6-heptadiene is the benchmark precursor for forming five-membered carbocycles via Ring-Closing Metathesis (RCM) or cycloisomerization using transition metal catalysts. The three-carbon tether allows the terminal olefins to close into a thermodynamically stable cyclopentene ring (ring strain ~6 kcal/mol) with high conversion rates. Attempting to substitute this with the shorter 1,5-hexadiene to form a four-membered cyclobutene ring (ring strain ~26 kcal/mol) is thermodynamically disfavored, resulting in drastically lower yields, catalyst stalling, or the necessity for highly specialized reaction conditions[1].

Evidence DimensionRCM product thermodynamic stability and synthetic yield
Target Compound DataForms cyclopentene derivatives readily (low ring strain, ~6 kcal/mol)
Comparator Or Baseline1,5-Hexadiene: Forms cyclobutene (high ring strain, ~26 kcal/mol)
Quantified Difference1,6-heptadiene overcomes the ~20 kcal/mol ring strain penalty associated with 1,5-hexadiene, enabling standard RCM protocols.
ConditionsStandard RCM or cycloisomerization using transition metal catalysts

Chemists procuring precursors for cyclic pharmaceutical intermediates must prioritize 1,6-heptadiene over shorter dienes to ensure RCM reactions proceed to completion without specialized catalyst engineering.

Soluble COC Comonomer

Because 1,6-heptadiene cyclizes quantitatively without leaving reactive pendant double bonds, it is the ideal comonomer for copolymerization with ethylene. It is procured to manufacture high-Tg, optically transparent, and soluble COCs used in specialized packaging and optical materials, avoiding the cross-linking issues inherent to longer dienes like 1,7-octadiene [1].

Carbocyclic Pharmaceutical Intermediates

In medicinal chemistry, 1,6-heptadiene is a critical starting material for synthesizing cyclopentene-based intermediates. Its reliable performance in Ring-Closing Metathesis (RCM) and cycloisomerization ensures high-yield formation of the five-membered carbocycle, a step that is thermodynamically restricted when using shorter diene homologs like 1,5-hexadiene [2].

Specialty Elastomer Cyclopolymerization

For the production of precision macromolecular architectures, 1,6-heptadiene is utilized in transition-metal-catalyzed cyclopolymerization. Its specific chain length ensures the exclusive formation of stable five- and six-membered rings within the polymer backbone, providing predictable thermal and mechanical properties without the risk of gelation seen with higher α,ω-dienes [1].

XLogP3

3

Melting Point

-129.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3070-53-9

Wikipedia

1,6-heptadiene

General Manufacturing Information

1,6-Heptadiene: INACTIVE

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